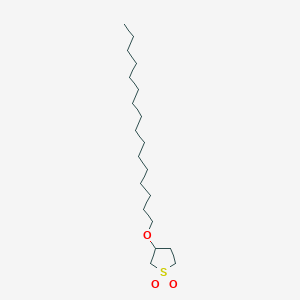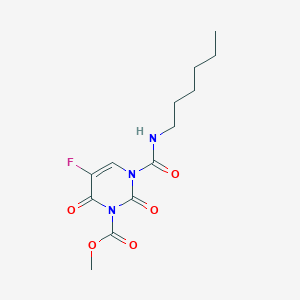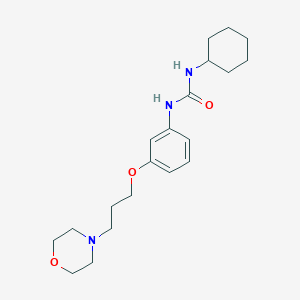![molecular formula C11H16FN3 B12227554 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine](/img/structure/B12227554.png)
2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine is a heterocyclic compound that features a piperidine ring substituted with a fluoromethyl group and a pyrimidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Coupling of Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine and pyrimidine rings through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce any double bonds or functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoromethyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its activity on various biological targets.
Biology: It may be used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules or as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and the pyrimidine ring play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)piperidin-1-yl]-4-methylpyrimidine
- 2-[3-(Chloromethyl)piperidin-1-yl]-4-methylpyrimidine
- 2-[3-(Bromomethyl)piperidin-1-yl]-4-methylpyrimidine
Uniqueness
2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine is unique due to the presence of the fluoromethyl group, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The fluorine atom’s electronegativity can also affect the compound’s binding affinity to biological targets, making it a valuable compound for drug design and development.
Properties
Molecular Formula |
C11H16FN3 |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]-4-methylpyrimidine |
InChI |
InChI=1S/C11H16FN3/c1-9-4-5-13-11(14-9)15-6-2-3-10(7-12)8-15/h4-5,10H,2-3,6-8H2,1H3 |
InChI Key |
IKMVOBZXDZDNKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC(C2)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,4-dioxan-2-yl)methyl]-5-fluoro-N-methylpyrimidin-2-amine](/img/structure/B12227472.png)


![3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12227479.png)
![2-({2-Oxo-2-[4-(pyridin-2-YL)piperazin-1-YL]ethyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B12227484.png)
![6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12227488.png)
![5-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile](/img/structure/B12227489.png)
![N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}acetamide](/img/structure/B12227496.png)
![2-Methyl-6-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B12227506.png)

![1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12227521.png)



